1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-Bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene is a complex organic compound characterized by its bromine and methoxy groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-bromo-3-methoxybenzene and 3-methoxyphenol.
Reaction Steps:
The first step involves the reaction of 1-bromo-3-methoxybenzene with 3-methoxyphenol in the presence of a base to form 1-bromo-3-(3-methoxyphenoxy)benzene.
The resulting compound is then reacted with propylene oxide to introduce the propoxy group, yielding this compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, often in the presence of a base
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific arrangement of functional groups. Similar compounds include:
1-bromo-3-methoxybenzene: Lacks the propoxy group.
3-bromoanisole: Different position of the bromine atom.
1-bromo-4-[(3-methoxyphenoxy)methyl]benzene: Different substitution pattern on the benzene ring.
Properties
IUPAC Name |
1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-14-6-3-8-16(12-14)20-10-4-9-19-15-7-2-5-13(17)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZWRSVUBLIXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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